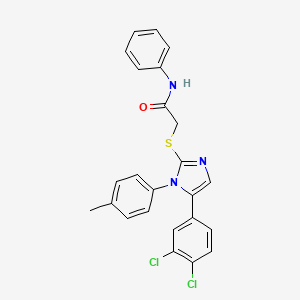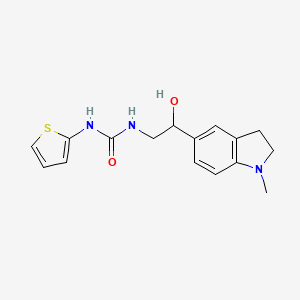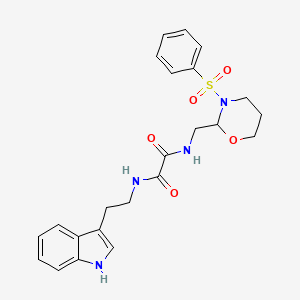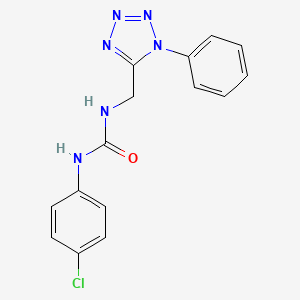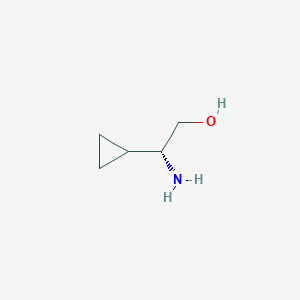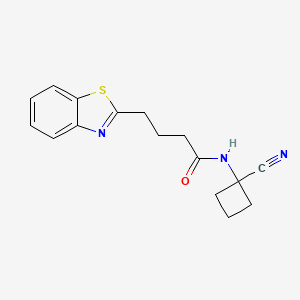
4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein-protein interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. This interaction plays a crucial role in regulating the stability and activity of p53, which is frequently mutated or inactivated in human cancers. BTA-EG6 has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide binds to the hydrophobic pocket of MDM2 that interacts with the transactivation domain of p53, thereby blocking the MDM2-p53 interaction and stabilizing p53. This leads to the activation of p53 and its downstream signaling pathways, which induce cell cycle arrest, apoptosis, and senescence in cancer cells. 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has been shown to be highly selective for MDM2 over other related proteins, such as MDMX and RING finger protein 11 (RNF11).
Biochemical and Physiological Effects:
4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has been shown to induce the accumulation of p53 in cancer cells, leading to the activation of its downstream target genes, such as p21, Bax, and Noxa. This results in the inhibition of cell proliferation, the induction of apoptosis, and the suppression of tumor growth. 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has several advantages as a tool compound for studying the MDM2-p53 interaction and its role in cancer. It is highly selective for MDM2 over other related proteins, such as MDMX and RNF11. It has been shown to be effective in inhibiting the growth of various cancer cell lines in vitro and in vivo, and enhancing the efficacy of other anticancer agents. 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has also been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. However, there are also some limitations to using 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide in lab experiments. It is a small molecule inhibitor, which may have off-target effects and limited tissue penetration. In addition, its efficacy may be affected by the genetic background and mutational status of cancer cells.
Direcciones Futuras
There are several future directions for the research and development of 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide. One direction is to optimize its pharmacokinetic properties and develop more potent and selective derivatives. Another direction is to investigate its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors and PARP inhibitors. Furthermore, 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide may have potential applications in other diseases beyond cancer, such as neurodegenerative disorders and viral infections, which involve the regulation of p53. Overall, 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has shown great promise as a tool compound for studying the MDM2-p53 interaction and as a potential anticancer agent, and further research is warranted to explore its full therapeutic potential.
Métodos De Síntesis
4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide can be synthesized using a two-step procedure. The first step involves the condensation of 2-aminobenzothiazole with 1-cyanocyclobutane carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting intermediate is then coupled with 4-bromobutanoyl chloride in the presence of a base such as triethylamine to yield the final product, 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide.
Aplicaciones Científicas De Investigación
4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has been extensively used in scientific research as a tool compound to study the MDM2-p53 interaction and its role in cancer. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, colon, and prostate cancers. 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has also been used to investigate the downstream effects of p53 activation, such as cell cycle arrest, apoptosis, and senescence. In addition, 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has been used in combination with other anticancer agents to enhance their efficacy, such as the chemotherapy drug doxorubicin and the targeted therapy drug vemurafenib.
Propiedades
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c17-11-16(9-4-10-16)19-14(20)7-3-8-15-18-12-5-1-2-6-13(12)21-15/h1-2,5-6H,3-4,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGZIRPGZXKSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

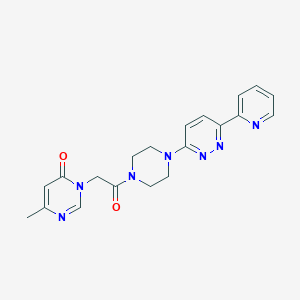
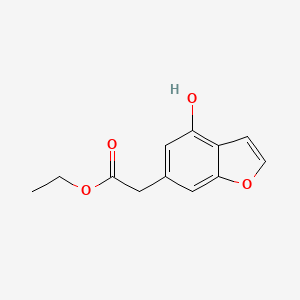
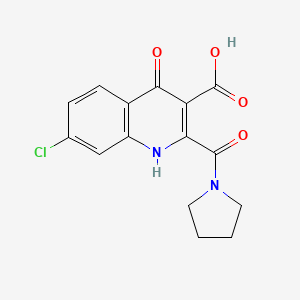
![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919752.png)
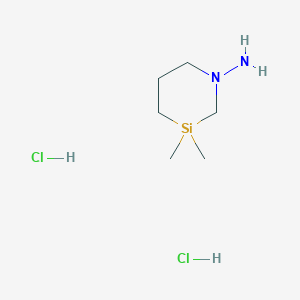
![N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2919754.png)

